2,3,5,6-tetramethylaniline hydrochloride
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Overview
Description
2,3,5,6-tetramethylaniline hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethylaniline hydrochloride typically involves the alkylation of aniline with methylating agents. One common method is the Friedel-Crafts alkylation, where aniline reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The final product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine or other reduced products.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
2,3,5,6-tetramethylaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, affecting metabolic processes. The compound’s unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to desired biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylaniline: Another methylated derivative of aniline with three methyl groups.
2,3,5-trimethylaniline: Similar structure but with one less methyl group.
2,3,6-trimethylaniline: Another isomer with three methyl groups at different positions.
Uniqueness
2,3,5,6-tetramethylaniline hydrochloride is unique due to its four methyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2728150-16-9 |
---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
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